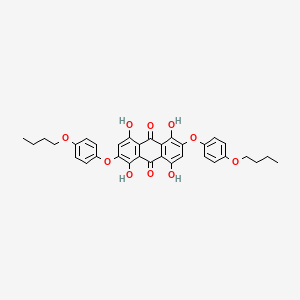

2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione

Description

Chemical Classification of 2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthraquinone-9,10-dione

This compound belongs to the polyhydroxyanthraquinone subclass, distinguished by four hydroxyl groups at positions 1,4,5,8 and two 4-butoxyphenoxy groups at positions 2 and 6. Its structure integrates electron-donating (hydroxyl) and electron-withdrawing (carbonyl) moieties, creating a unique redox-active profile. Key structural features include:

- Anthracenedione Core : The planar 9,10-anthracenedione framework facilitates π-π stacking and electron delocalization, critical for charge-transfer processes.

- Hydroxyl Substituents : The tetrahydroxy configuration enhances hydrogen-bonding capacity and chelation potential with metal ions, as observed in analogous compounds like 1,4,5,8-tetrahydroxyanthraquinone.

- Phenoxy Side Chains : The 4-butoxyphenoxy groups introduce steric bulk and lipophilicity, altering solubility and intermolecular interactions compared to simpler anthraquinones.

A comparative analysis with structurally related anthraquinones reveals distinct properties:

The presence of butoxyphenoxy groups aligns with synthetic strategies in anthraquinone chemistry, where alkoxy chains are introduced via Williamson ether synthesis or nucleophilic aromatic substitution.

Historical Development of Polyhydroxyanthraquinone Chemistry

The exploration of polyhydroxyanthraquinones began with natural product isolation in the mid-20th century. Early studies focused on compounds like emodin and alizarin, which demonstrated dyeing properties and biological activities. The 1970s–1990s saw advances in synthetic methodologies, enabling precise functionalization of the anthraquinone core:

- 1975 : First total synthesis of 1,4,5,8-tetrahydroxyanthraquinone via Friedel-Crafts acylation and hydroxylation.

- 1999 : Barasch et al. synthesized anthraquinones with redox-active side chains, establishing structure-activity relationships for cytotoxicity.

- 2008 : Introduction of 4-phenoxybutoxy substituents via Williamson ether synthesis, a technique applicable to derivatives like 2,6-bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthraquinone.

Recent innovations include desorption electrospray ionization-mass spectrometry (DESI-MS) imaging to study anthraquinone spatial distribution in fungal cultures and computational modeling to predict redox potentials based on substituent effects. These developments have expanded the utility of polyhydroxyanthraquinones in nanotechnology and antibiotic research.

Properties

CAS No. |

87897-33-4 |

|---|---|

Molecular Formula |

C34H32O10 |

Molecular Weight |

600.6 g/mol |

IUPAC Name |

2,6-bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C34H32O10/c1-3-5-15-41-19-7-11-21(12-8-19)43-25-17-23(35)27-29(31(25)37)33(39)28-24(36)18-26(32(38)30(28)34(27)40)44-22-13-9-20(10-14-22)42-16-6-4-2/h7-14,17-18,35-38H,3-6,15-16H2,1-2H3 |

InChI Key |

XIULUIOOLHTZMD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C(=CC(=C4O)OC5=CC=C(C=C5)OCCCC)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the anthracene core, followed by the introduction of hydroxyl groups and butoxyphenoxy substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: The butoxyphenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.

Major Products

Scientific Research Applications

2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activity, including antioxidant and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the butoxyphenoxy groups can influence the compound’s solubility and membrane permeability. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on anthraquinone core (C₁₄H₈O₄) + 2×(4-butoxyphenoxy: C₁₀H₁₃O₂).

Key Observations:

Substituent Types: The target compound features electron-donating hydroxyl and bulky butoxyphenoxy groups, enhancing solubility in organic solvents compared to halogenated analogs (e.g., 1,4,5,8-tetrachloroanthracene-9,10-dione, density 1.672 g/cm³ ). Quinalizarin lacks alkyl/aryl substituents, resulting in lower molecular weight and distinct biochemical activity . Acid Green 28 incorporates sulfonate groups, enabling water solubility and industrial dye applications .

Electronic Properties: The butoxyphenoxy groups in the target compound likely redshift its absorption spectrum relative to quinalizarin (λmax ~560 nm) due to extended conjugation . Chlorophenoxy derivatives (e.g., compound in ) exhibit reduced solubility but increased thermal stability (boiling point >500°C inferred from ).

Hazard Profiles: Amino-substituted analogs (e.g., ) show skin/eye irritation risks (H315/H319), while hydroxylated derivatives like quinalizarin are generally less toxic .

Biological Activity

2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione is a synthetic compound belonging to the class of anthraquinones. This compound has garnered attention due to its potential biological activities, including antioxidant properties, cytotoxic effects against various cancer cell lines, and possible applications in photoprotection and as a pharmaceutical intermediate.

Chemical Structure

The chemical structure of 2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antioxidant Activity : The compound has demonstrated significant free radical scavenging ability in various assays. This property is crucial for mitigating oxidative stress in biological systems.

- Anticancer Properties : Studies have shown that 2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of intrinsic apoptotic pathways.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its potential therapeutic applications in inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of 2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that the compound exhibited a dose-dependent scavenging effect on DPPH radicals.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25% |

| 50 | 55% |

| 100 | 85% |

Cytotoxicity Studies

In vitro cytotoxicity assays were performed on various cancer cell lines. The results demonstrated that the compound effectively inhibited cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

| A549 | 20.0 |

The mechanism of action for the anticancer activity was further elucidated through flow cytometry analysis. The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis as indicated by increased annexin V staining.

Case Studies

A case study involving the use of this compound in a formulation aimed at enhancing skin protection against UV radiation showed promising results. In vitro tests indicated that formulations containing 2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione provided significant protection against UV-induced damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.